4-Quinolinol, 2-amino-3-(1H-benzimidazol-2-yl)-
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Overview
Description
2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol is a complex organic compound that features both quinoline and benzimidazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzimidazole and 2-chloroquinoline, the reaction can proceed through nucleophilic substitution followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions include various quinoline and benzimidazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Shares the quinoline moiety but lacks the benzimidazole structure.
Benzimidazole derivatives: Contain the benzimidazole moiety but differ in the attached functional groups.
Quinoline derivatives: Similar core structure but different substituents.
Uniqueness
2-Amino-3-(1H-benzo[d]imidazol-2-yl)quinolin-4-ol is unique due to its combined quinoline and benzimidazole structures, which confer distinct biological activities and potential therapeutic applications. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
388565-19-3 |
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Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-amino-3-(1H-benzimidazol-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12N4O/c17-15-13(14(21)9-5-1-2-6-10(9)18-15)16-19-11-7-3-4-8-12(11)20-16/h1-8H,(H,19,20)(H3,17,18,21) |
InChI Key |
DLUJDIXYTYKEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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